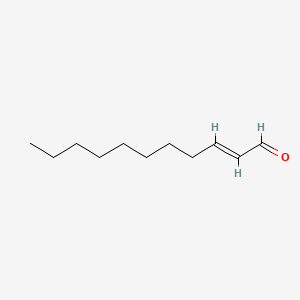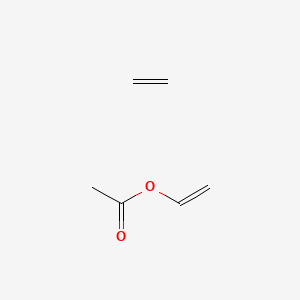
Calcium oxalate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium oxalate monohydrate is a chemical compound with the formula CaC₂O₄·H₂O. It is a hydrate of calcium oxalate and is commonly found in nature as a constituent of kidney stones in humans and animals. This compound is also used in various industrial applications, including ceramics and as a standard material in thermal analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium oxalate monohydrate can be synthesized through the reaction of calcium chloride (CaCl₂) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of this compound crystals. The reaction can be represented as follows:
CaCl2+H2C2O4→CaC2O4⋅H2O+2HCl
Industrial Production Methods
In industrial settings, this compound is produced by controlling the concentration of reactants, stirring speed, reaction temperature, and the presence of additives. These parameters influence the morphology and size of the resulting crystals, which can vary from elliptical to spherical shapes .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium oxalate monohydrate undergoes several types of reactions, including thermal decomposition and acid-base reactions.
Common Reagents and Conditions
-
Thermal Decomposition: : When heated, this compound decomposes in a series of steps:
- Dehydration to form anhydrous calcium oxalate:
CaC2O4⋅H2O→CaC2O4+H2O
- Further heating leads to the formation of calcium carbonate and carbon monoxide:
CaC2O4→CaCO3+CO
- Finally, calcium carbonate decomposes to calcium oxide and carbon dioxide:
CaCO3→CaO+CO2
- Dehydration to form anhydrous calcium oxalate:
-
Acid-Base Reactions: : this compound reacts with strong acids like hydrochloric acid (HCl) to form soluble calcium chloride and oxalic acid.
Major Products Formed
The major products formed from the thermal decomposition of this compound are calcium oxide (CaO), carbon monoxide (CO), and carbon dioxide (CO₂) .
Wissenschaftliche Forschungsanwendungen
Calcium oxalate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the production of oxalic acid and organic oxalates.
Biology and Medicine: It is a primary component of kidney stones, making it a subject of study in medical research to understand and prevent kidney stone formation.
Wirkmechanismus
The mechanism by which calcium oxalate monohydrate exerts its effects, particularly in biological systems, involves its interaction with cell membranes. In the context of kidney stones, this compound crystals adhere to renal epithelial cells, leading to cell injury and inflammation. The size and morphology of the crystals play a crucial role in their adhesion and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
118175-19-2 |
|---|---|
Molekularformel |
C2H2CaO5 |
Molekulargewicht |
146.11 g/mol |
IUPAC-Name |
calcium;oxalate;hydrate |
InChI |
InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 |
InChI-Schlüssel |
LQHWSGSWNOHVHO-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].O.[Ca+2] |
Verwandte CAS-Nummern |
25454-23-3 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3422123.png)




![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)








